molecular formula C10H19BO2 B2752287 (E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1301680-12-5

(E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2752287
CAS RN: 1301680-12-5
M. Wt: 182.07
InChI Key: KILDQAGHULQJNI-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as TBD, is a boron-containing compound that has been widely used in organic synthesis as a Lewis acid catalyst. It has been found to be an efficient catalyst for many reactions, such as Diels-Alder reactions, aldol reactions, and Friedel-Crafts reactions.

Scientific Research Applications

Enantioselective Synthesis

This compound is utilized in the enantioselective synthesis of benzocyclobutenols and cyclobutanols, which are important in the development of pharmaceuticals and agrochemicals. The process involves a sequential reduction and C–H functionalization, allowing for the creation of stereogenic centers with high enantiomeric excess .

C–H Functionalization

The compound serves as a key reagent in C–H functionalization strategies. This is a valuable technique in organic synthesis, enabling the direct modification of carbon-hydrogen bonds to form carbon-carbon bonds, thus constructing complex molecules efficiently .

Natural Product Synthesis

Researchers have used this compound in the synthesis of natural products like phyllostoxin, grandisol, and fragranol. These natural products have various biological activities and potential therapeutic applications, making this compound significant in the field of natural product synthesis .

Iridium-Catalyzed Reactions

The compound is involved in iridium-catalyzed reactions , particularly in diastereospecific C–H silylation. This type of reaction is crucial for introducing silicon into organic molecules, which can be beneficial for further functional group transformations .

Regioselective Ring-Opening Reactions

It has been explored for controllable regioselective ring-opening reactions . This application is particularly relevant in the synthesis of complex molecules where the regioselectivity can significantly influence the properties of the final product .

properties

IUPAC Name

2-[(E)-but-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILDQAGHULQJNI-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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